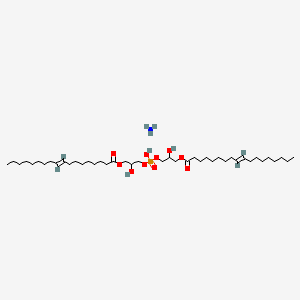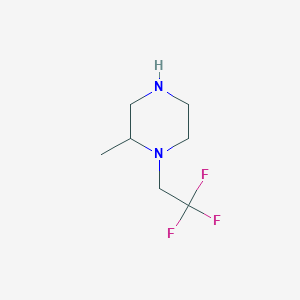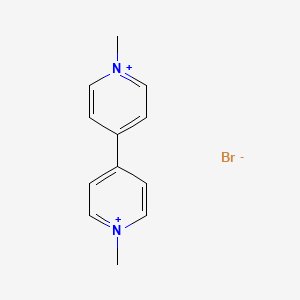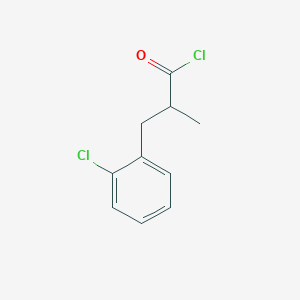
3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trimethylsilyl)pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trimethylsilyl)pyridin-2(1H)-one is a complex organic compound that features a pyridinone core substituted with chloro, dioxaborolane, and trimethylsilyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trimethylsilyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common approach is to start with a pyridinone derivative and introduce the chloro, dioxaborolane, and trimethylsilyl groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to ensure consistent quality and efficiency. Safety measures would also be critical due to the handling of potentially hazardous reagents and intermediates.
化学反应分析
Types of Reactions
3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trimethylsilyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chloro and trimethylsilyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce a wide range of functional groups, such as alkyl, aryl, or amino groups.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or modulators of biological pathways
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its ability to interact with various biological targets makes it a promising candidate for further investigation.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers and coatings. Its unique properties might also make it suitable for use in electronic devices or as a component in specialty chemicals.
作用机制
The mechanism of action of 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trimethylsilyl)pyridin-2(1H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the dioxaborolane group suggests potential interactions with biomolecules containing hydroxyl or amino groups, leading to the formation of stable complexes.
相似化合物的比较
Similar Compounds
3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one: Lacks the trimethylsilyl group, which might affect its reactivity and applications.
4-(trimethylsilyl)pyridin-2(1H)-one: Lacks the chloro and dioxaborolane groups, which could limit its versatility in chemical reactions.
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trimethylsilyl)pyridin-2(1H)-one: Lacks the chloro group, potentially altering its chemical properties and reactivity.
Uniqueness
The combination of chloro, dioxaborolane, and trimethylsilyl groups in 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trimethylsilyl)pyridin-2(1H)-one makes it a unique compound with diverse potential applications. Its structure allows for a wide range of chemical modifications, making it a valuable tool in various fields of research and industry.
属性
分子式 |
C14H23BClNO3Si |
|---|---|
分子量 |
327.69 g/mol |
IUPAC 名称 |
3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-trimethylsilyl-1H-pyridin-2-one |
InChI |
InChI=1S/C14H23BClNO3Si/c1-13(2)14(3,4)20-15(19-13)9-8-17-12(18)10(16)11(9)21(5,6)7/h8H,1-7H3,(H,17,18) |
InChI 键 |
FAZDBQZXAKUJNT-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CNC(=O)C(=C2[Si](C)(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]thiazole-4-carboxylic acid](/img/structure/B12070448.png)

![ethyl N-[(2-bromophenyl)methyl]-N-methylcarbamate](/img/structure/B12070458.png)






